molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1312915
CAS No.: 877060-47-4
M. Wt: 244.03 g/mol
InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine ring system with an iodine substituent at the 3-position. Its molecular formula is C₇H₅IN₂, with a molecular weight of 244.03 g/mol (unmodified form) . Derivatives of this compound, such as the tert-butyl carbamate-protected version (C₁₂H₁₃IN₂O₂, MW: 344.15 g/mol), are widely used as intermediates in organic synthesis, particularly in pharmaceutical research for developing kinase inhibitors or protein degraders . The iodine atom at the 3-position enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), making it a valuable building block for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[3,2-C]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-C]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

3-Iodo-1H-pyrrolo[3,2-C]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in developing drugs targeting neurological disorders and cancer therapies. Notably, compounds derived from this scaffold have been explored as inhibitors for specific kinases and other therapeutic targets.

Case Study: MPS1 Inhibitors

A study highlighted the optimization of this compound derivatives as potent and selective inhibitors of MPS1 kinase. The optimized compounds demonstrated favorable oral pharmacokinetics and significant antiproliferative activity against human tumor xenograft models, indicating their potential as therapeutic agents in oncology .

Material Science

In material science, this compound is utilized to develop advanced materials, including organic semiconductors. These materials are essential for creating flexible electronic devices.

Researchers employ this compound to study its interactions with biological systems. This compound aids in understanding enzyme mechanisms and cellular processes.

Case Study: Analgesic Activity

Research involving derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione showed significant analgesic activity in animal models. The study confirmed that certain derivatives were more effective than traditional analgesics like aspirin and morphine, suggesting that similar derivatives of this compound could have therapeutic applications in pain management .

Agrochemicals

The compound is also being explored for its potential use in developing new agrochemicals. Its unique structure may contribute to more effective pest control solutions.

Chemical Synthesis

In organic synthesis, this compound acts as a building block for creating complex molecules efficiently. Its versatility allows chemists to design new compounds with desired properties.

Data Table: Synthetic Applications

Application AreaDescription
Drug SynthesisIntermediate for pharmaceutical compounds
Material DevelopmentKey component in organic semiconductors
Agrochemical DevelopmentPotential candidate for pest control agents

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-C]pyridine in biological systems involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of targeted therapies for cancer and other diseases.

Comparison with Similar Compounds

The structural and functional diversity of iodinated pyrrolopyridines arises from variations in ring substitution patterns, halogen placement, and additional functional groups. Below is a detailed comparison:

Table 1: Key Properties of 3-Iodo-1H-pyrrolo[3,2-c]pyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
This compound C₇H₅IN₂ 244.03 956003-24-0 Unmodified core structure; iodine at 3-position. Intermediate for cross-coupling reactions; used in API synthesis .
tert-butyl this compound-1-carboxylate C₁₂H₁₃IN₂O₂ 344.15 877060-48-5 Carbamate-protected derivative; improved stability. Protein degrader building block; ≥97% purity .
3-Iodo-1H-pyrrolo[2,3-b]pyridine C₇H₅IN₂ 244.03 23616-57-1 Iodine at 3-position; fused pyrrole-pyridine at [2,3-b] positions. Intermediate in organic synthesis; hazard warnings include skin/eye irritation (H315, H318) .
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine C₇H₄ClIN₂ 278.48 Not specified Chloro substituent at 6-position; enhances electrophilicity. Potential precursor for anticancer agents; structural data confirmed via crystallography .
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine C₈H₆IN₃O₂ 303.06 1000340-21-5 Methyl and nitro groups add steric and electronic complexity. Explored in nitroaromatic chemistry; monoisotopic mass: 302.95 .
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine C₁₇H₁₇IN₄O₂ 438.26 1254926-80-1 Complex substituents (tetrahydropyran, pyrazole); high molecular weight. Pharmaceutical intermediate; likely used in kinase inhibitor development .

Key Comparative Insights

Structural Variations :

  • Ring Fusion Position : The numbering of fused rings (e.g., [3,2-c] vs. [2,3-b]) alters electronic properties and reactivity. For instance, this compound is more reactive in Pd-catalyzed couplings than its [2,3-b] isomer due to iodine’s proximity to the pyridine nitrogen .
  • Substituents : Chloro, nitro, or methyl groups (e.g., 6-chloro or 5-nitro derivatives) modulate solubility and binding affinity in drug candidates .

Synthetic Utility :

  • The tert-butyl carbamate derivative of this compound is preferred in multi-step syntheses due to its stability under acidic conditions .
  • In contrast, 3-iodo-1H-pyrrolo[2,3-b]pyridine is often used without protection, despite its higher hazard profile (H302, H315) .

Applications :

  • Drug Discovery : Complex derivatives like the tetrahydropyran-substituted compound (CAS 1254926-80-1) are intermediates in kinase inhibitor synthesis .
  • Material Science : Nitro-substituted analogues (e.g., 3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine) are studied for explosive or photochemical applications .

Safety Profiles :

  • Most iodinated pyrrolopyridines carry hazards (e.g., H302: harmful if swallowed; H318: eye damage). The tert-butyl derivative mitigates some risks via protective groups .

Research Findings and Trends

  • Cross-Coupling Efficiency : this compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to brominated analogues, attributed to iodine’s polarizability .
  • Scale-Up : Suppliers like CymitQuimica offer kilogram-scale production of 3-iodo-1H-pyrrolo[2,3-b]pyridine, reflecting industrial demand .

Biological Activity

3-Iodo-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolo-pyridine core with an iodine substituent at the 3-position. The presence of iodine enhances its binding affinity to biological targets through halogen bonding, which may modulate protein activity and influence cellular processes. Its molecular formula is C₈H₈N₂O, with a molecular weight of approximately 164.16 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes, particularly kinases and phosphatases. These interactions can lead to either inhibition or activation of enzymatic activity, thereby modulating key signaling pathways within cells. The compound's ability to form covalent bonds or engage in non-covalent interactions such as hydrogen bonding significantly contributes to its biological effects.

Antitumor Activity

Research indicates that derivatives of 1H-pyrrolo[3,2-C]pyridine exhibit notable antitumor properties. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Among these derivatives, one compound demonstrated IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro. This compound also effectively disrupted microtubule dynamics at low concentrations (0.12 μM) and induced cell cycle arrest and apoptosis .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cancer pathways. For example, it has shown significant inhibitory activity against MPS1 kinase (IC50 = 0.025 μM), which is crucial for the spindle assembly checkpoint in cell division. The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent signaling cascade activation .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation : Derivatives displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values between 0.12–0.21 μM.
MPS1 Inhibition : Demonstrated potent inhibition of MPS1 kinase with an IC50 of 0.025 μM; crucial for targeting chromosomal instability in cancers.
Enzyme Interaction : Highlighted the role of iodine in enhancing binding affinity through halogen bonding; critical for understanding its mechanism in enzyme inhibition.

Q & A

Q. (Basic) What are the key synthetic routes for 3-Iodo-1H-pyrrolo[3,2-C]pyridine?

Answer:
The synthesis typically involves halogenation or nucleophilic substitution. For example, iodination can be achieved using reagents like N-iodosuccinimide (NIS) under controlled conditions. A representative method involves coupling pyrrolopyridine precursors with iodinating agents in polar solvents (e.g., DMF or acetonitrile). Post-reaction purification via column chromatography (e.g., DCM/EA gradients) and characterization using 1H^1H-NMR (e.g., δ 7.23 ppm for H-5 in DMSO-d6d_6) and HRMS are critical .

Q. (Basic) Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Confirm regiochemistry and substituent positions (e.g., coupling constants like J=4.7HzJ = 4.7 \, \text{Hz} for H-5).
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+^+ 486.0269 vs. observed 486.0279 ).
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives, as demonstrated for structurally related Cu(II) complexes .

Q. (Advanced) How can researchers optimize low yields in synthesizing this compound derivatives?

Answer:

  • Stoichiometry : Use excess iodide sources (e.g., 1.5 eq. Selectfluor® for fluorination ).
  • Temperature control : Reactions at 70–110°C improve kinetics while minimizing decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Purification : Gradient column chromatography (e.g., 4:1 DCM/EA) or recrystallization improves purity .

Q. (Advanced) How to resolve conflicting spectral data for iodinated pyrrolopyridines?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions (e.g., aromatic protons).
  • Computational modeling : Compare experimental 19F^{19}F-NMR shifts (e.g., δ -172.74) with DFT-calculated values .
  • Cross-validation : Match HRMS isotopic patterns with theoretical distributions (e.g., C8H7I2N\text{C}_8\text{H}_7\text{I}_2\text{N}) .

Q. (Advanced) What methodologies assess the biological activity of this compound derivatives?

Answer:

  • In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with amino or ester substituents showed IC50_{50} values <10 µM .
  • Target engagement studies : Radioligand displacement assays for colchicine-binding site inhibition (e.g., tubulin polymerization assays) .
  • ADME profiling : Evaluate metabolic stability via liver microsome incubations and plasma protein binding assays.

Q. (Advanced) How do substituents influence the reactivity of this compound?

Answer:

  • Electron-withdrawing groups (EWGs) : Enhance iodine’s leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Amino groups : Facilitate regioselective functionalization (e.g., azide incorporation via Staudinger reactions) .
  • Steric effects : Bulky substituents (e.g., benzoyl-protected ribofuranosyl) may require microwave-assisted synthesis to accelerate reactivity .

Q. (Basic) What are common applications of this compound in drug discovery?

Answer:

  • Intermediate for kinase inhibitors : The iodine atom serves as a handle for late-stage diversification (e.g., Sonogashira couplings).
  • Anticancer agents : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site, as shown in pyrrolo[3,2-c]pyridine analogs .
  • Nucleoside analogs : Iodinated pyrrolopyridines are precursors for modified nucleosides with antiviral potential .

Q. (Advanced) How to analyze π-π interactions in crystalline derivatives of pyrrolopyridines?

Answer:

  • Single-crystal XRD : Measures interplanar distances (e.g., 3.44–3.83 Å for furopyridine stacking ).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O hydrogen bonds).
  • DFT calculations : Predicts stabilization energies of π-stacked motifs in solid-state structures .

Q. (Basic) What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, acetonitrile).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) per EPA guidelines.

Q. (Advanced) How to design SAR studies for iodinated pyrrolopyridines?

Answer:

  • Substituent variation : Synthesize analogs with halogens, amino, or trifluoromethyl groups at positions 3, 4, and 7.
  • Biological testing : Correlate structural features (e.g., logP, PSA) with cytotoxicity (e.g., HeLa cell IC50_{50}) .
  • Molecular docking : Map interactions with target proteins (e.g., tubulin’s colchicine-binding pocket) to guide optimization .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRAGHEIVZOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470627
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-47-4
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrrolo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[3,2-c]pyridine (20 g, 170 mmol) in DMF (100 mL) was added KOH (33.2 g, 593 mmol) and the mixture was stirred for 10 minutes. A solution of iodine (47.3 g, 186 mmol) in DMF (100 mL) was added at 0° C., and the reaction allowed to warm to room temperature over 1.5 hours. The reaction was poured onto an aqueous solution of Na2S2O5 (17.2 g) and ammonium hydroxide (35%, 170 mL) in water (2.5 L). The resulting precipitate was filtered, washed with water and dried to afford the title compound (33.5 g, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
3-Iodo-1H-pyrrolo[3,2-C]pyridine

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